molecular formula C28H26FNO7S3 B11518870 dimethyl 2-{6-ethoxy-1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

dimethyl 2-{6-ethoxy-1-[(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-1,3-dithiole-4,5-dicarboxylate

Cat. No.: B11518870
M. Wt: 603.7 g/mol
InChI Key: JKAGDBDABLBHOM-UHFFFAOYSA-N
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Description

4,5-DIMETHYL 2-{6-ETHOXY-1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxy, fluorophenoxy, and dithiole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-DIMETHYL 2-{6-ETHOXY-1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the core tetrahydroquinoline structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,5-DIMETHYL 2-{6-ETHOXY-1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE can undergo various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic aromatic substitution can introduce new functional groups onto the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

4,5-DIMETHYL 2-{6-ETHOXY-1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-DIMETHYL 2-{6-ETHOXY-1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-DIMETHYL 2-{6-ETHOXY-1-[2-(4-FLUOROPHENOXY)ACETYL]-2,2-DIMETHYL-3-SULFANYLIDENE-1,2,3,4-TETRAHYDROQUINOLIN-4-YLIDENE}-2H-1,3-DITHIOLE-4,5-DICARBOXYLATE is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C28H26FNO7S3

Molecular Weight

603.7 g/mol

IUPAC Name

dimethyl 2-[6-ethoxy-1-[2-(4-fluorophenoxy)acetyl]-2,2-dimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C28H26FNO7S3/c1-6-36-17-11-12-19-18(13-17)21(27-39-22(25(32)34-4)23(40-27)26(33)35-5)24(38)28(2,3)30(19)20(31)14-37-16-9-7-15(29)8-10-16/h7-13H,6,14H2,1-5H3

InChI Key

JKAGDBDABLBHOM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)N(C(C(=S)C2=C3SC(=C(S3)C(=O)OC)C(=O)OC)(C)C)C(=O)COC4=CC=C(C=C4)F

Origin of Product

United States

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